molecular formula C8H6BrFO2 B1453816 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone CAS No. 393-62-4

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Cat. No. B1453816
CAS RN: 393-62-4
M. Wt: 233.03 g/mol
InChI Key: OONDYRNMURZSPQ-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone” is an organic compound with the molecular formula C8H6BrFO2. It has a molecular weight of 233.03 . This compound belongs to the class of phenols.


Synthesis Analysis

The synthesis of this compound can be achieved by the bromination of 2-hydroxy-4-fluorophenol . The yield of 1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone was 46.0 kg (60%) .


Molecular Structure Analysis

The InChI code of this compound is 1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 268.5±40.0 °C, and its density is predicted to be 1.667±0.06 g/cm3 . The pKa value is predicted to be 8.35±0.23 .

Scientific Research Applications

  • Organic Synthesis

    • 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a compound similar to the one you mentioned, finds application as a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.
  • Molecular Structure and Spectral Analysis

    • A theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules was conducted using both DFT and HF methods. The molecular structures of the title compound have been optimized. Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
  • Direct Arylations of Heteroarenes

    • Direct arylations of a set of heteroarenes with 1-bromo-3-(trifluoromethoxy)benzene, 1-bromo-2-(trifluoromethoxy)benzene or functionalized bromo(trifluoromethoxy)benzenes were studied. The use of only 1 mol% Pd(OAc) 2 was reported .
  • Preparation of Other Compounds

    • Compounds derived from bromoacetic acids, such as 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone and 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, can be prepared by bromination of the corresponding hydroxyacetophenones . These compounds can serve as intermediates in the synthesis of other complex molecules .
  • Biological Activities of Indole Derivatives

    • Indole derivatives, which can potentially be synthesized from compounds like the one you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Synthesis of Quinoline Derivatives

    • Quinoline derivatives, which can potentially be synthesized from compounds like the one you mentioned, have shown therapeutic potential .
  • Preparation by Diazotization

    • The compound “1-(3-Bromo-2-Hydroxyphenyl)ethanone” can be prepared by diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt .
  • Pd-Catalyzed Direct Arylations

    • Compounds similar to “1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone” can be used in Pd-catalyzed direct arylations of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
  • Preparation of Other Bromoacetic Acid Derivatives

    • Compounds like “2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone” and “2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone” can be synthesized from bromoacetic acids .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONDYRNMURZSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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